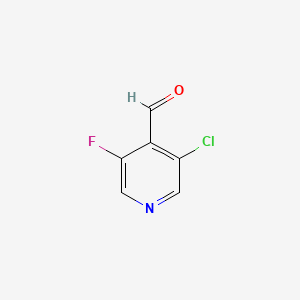

3-Chloro-5-fluoroisonicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 . It is used in research .

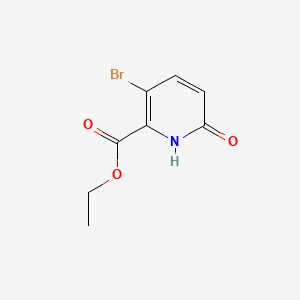

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoroisonicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . Unfortunately, the specific structural details or 3D conformation are not provided in the search results.Aplicaciones Científicas De Investigación

Catalytic Dehydrohalogenation : A study by Teinz et al. (2011) investigated the dehydrochlorination and dehydrofluorination reactions on 3-chloro-1,1,1,3-tetrafluorobutane using nanoscopic metal fluorides as catalysts. This research provides insights into selective catalysts for dehydrofluorination and dehydrochlorination reactions, which could be relevant for compounds like 3-Chloro-5-fluoroisonicotinaldehyde (Teinz, K., Wuttke, S., Börno, F., Eicher, J., & Kemnitz, E., 2011).

Detection Methods in Gel Electrophoresis : Bonner and Laskey (1974) described a method for detecting 3H in polyacrylamide gels using fluorography. This method, while not directly linked to 3-Chloro-5-fluoroisonicotinaldehyde, shows the application of similar compounds in biochemical analysis (Bonner, W., & Laskey, R., 1974).

Chiral Stationary Phases in Liquid Chromatography : Chankvetadze et al. (1997) explored the use of 3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose as chiral stationary phases for high-performance liquid chromatography. This research is relevant for understanding the role of halogenated compounds in chiral discrimination, which may extend to compounds like 3-Chloro-5-fluoroisonicotinaldehyde (Chankvetadze, B., Chankvetadze, L., Sidamonidze, S., Kasashima, E., Yashima, E., & Okamoto, Y., 1997).

Charge Control in SNAr Reactions : Cervera et al. (1996) studied the reactions of 3-fluoro-4-chloronitrobenzene, which provide insights into the substitution reactions in aromatic compounds, potentially applicable to the understanding of reactions involving 3-Chloro-5-fluoroisonicotinaldehyde (Cervera, M., Marquet, J., & Martin, X., 1996).

Nucleophilic Aromatic Substitutions : Research by Duckett et al. (2006) on the metabolic fate of 3-chloro-4-fluoroaniline in rats using various analytical techniques provides a framework for understanding the metabolism and reactivity of similar halogenated aromatic compounds (Duckett, C., Lindon, J., Walker, H., Abou-Shakra, F., Wilson, I., & Nicholson, J., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-5-fluoropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPVMCTUXLWQJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoroisonicotinaldehyde | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)